molecular formula C12H11BrF3NO B8173857 2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide

Cat. No.: B8173857
M. Wt: 322.12 g/mol
InChI Key: GAAUSHIGKVURJW-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C12H11BrF3NO. It is characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the cyclopropylmethyl and trifluoromethyl groups. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and cyclopropylmethyl chloride for the introduction of the cyclopropylmethyl group. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often employed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce sulfoxides, sulfones, amines, or alcohols.

Scientific Research Applications

2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide
  • 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
  • 2-Bromo-4-(trifluoromethyl)phenol

Uniqueness

2-Bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzamide core This unique structure imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAUSHIGKVURJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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